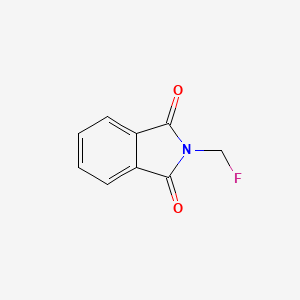
2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
Typically, isoindole compounds are aromatic organic compounds that consist of an indole fused to a benzene ring . The “2-(Fluoromethyl)” part indicates that a fluoromethyl group (-CH2F) is attached to the second carbon of the isoindole structure. The “1,3(2H)-dione” part suggests the presence of two carbonyl groups (=O) at the 1st and 3rd positions, with the 2nd position being a hydrogen .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, 2-Fluoromethyl-7-methylnaphthalene, was synthesized using halogen exchange and nucleophilic fluorination .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy . The presence of fluorine can be particularly useful as fluorine-19 NMR is a common method for studying fluorinated compounds.Chemical Reactions Analysis
Fluorinated compounds are known to participate in various organic reactions. The unique properties of fluorine often influence the outcomes of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like the presence of the fluoromethyl group and the dione functional group. Techniques like thermal analysis can be used to study these properties .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Sena et al. (2007) describes the efficient synthesis of various isoindole-1,3-dione derivatives, including those with fluorophenylamino groups, through both conventional and microwave-assisted methods. This work contributes to the understanding of the synthesis techniques for compounds related to 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione (Sena et al., 2007).
- Structural Analysis : The structural and vibrational properties of similar compounds have been studied, as reported by Arjunan et al. (2009), providing insights into the molecular structure and behavior of isoindole-1,3(2H)-dione derivatives (Arjunan et al., 2009).
Anticancer Activity
- Cytotoxic Effects on Cancer Cells : A key study by Tan et al. (2020) highlights the cytotoxic effects of isoindole-1,3(2H)-dione derivatives on various cancer cell lines. This research underscores the potential of these compounds, including this compound, in cancer treatment (Tan et al., 2020).
Biological Properties
- Xanthine Oxidase Inhibition : Gunduğdu et al. (2020) evaluated the xanthine oxidase inhibitory properties of isoindoline-1,3-dione derivatives, providing a basis for understanding the biological interactions and potential therapeutic applications of these compounds (Gunduğdu et al., 2020).
- Formation of Tetrahydroisoindoles : Research by Hou et al. (2007) on the palladium-catalyzed hydride reduction of isoindolines to tetrahydro-2H-isoindoles sheds light on the chemical transformations and applications of isoindole derivatives (Hou et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(fluoromethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNTDHKYWYBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548703 | |
| Record name | 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33551-68-7 | |
| Record name | 2-(Fluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


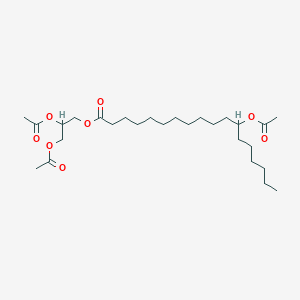
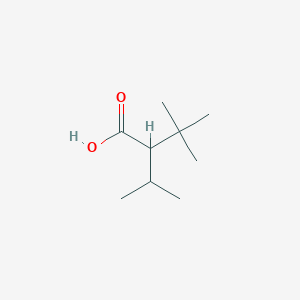

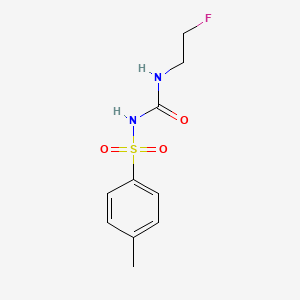
![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)
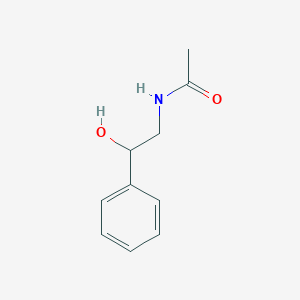
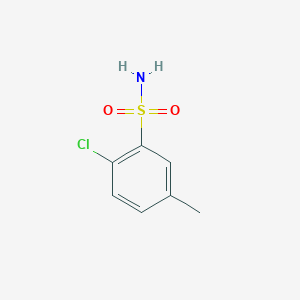
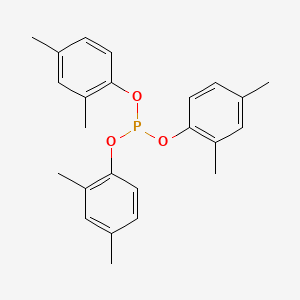
![6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B3051340.png)



![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)

